molecular formula C10H7F3N2 B1312196 4-(Trifluoromethyl)quinolin-2-amine CAS No. 211449-19-3

4-(Trifluoromethyl)quinolin-2-amine

Cat. No.: B1312196
CAS No.: 211449-19-3
M. Wt: 212.17 g/mol
InChI Key: UNRQZWDGGRFKTL-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)quinolin-2-amine is a chemical compound with the molecular formula C10H7F3N2. It is characterized by the presence of a trifluoromethyl group (-CF3) attached to the quinoline ring, specifically at the 4-position, and an amine group (-NH2) at the 2-position.

Safety and Hazards

The safety data sheet for 4-(Trifluoromethyl)quinolin-2-amine indicates that it should be used only for research and development under the supervision of a technically qualified individual .

Biochemical Analysis

Biochemical Properties

4-(Trifluoromethyl)quinolin-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, studies have shown that derivatives of this compound can act as potent inhibitors of microtubule polymerization, a process essential for cell division and proliferation . This interaction is mediated through binding to the colchicine binding site on tubulin, thereby disrupting the microtubule network and inhibiting cell division .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to induce apoptosis in cancer cells by disrupting the microtubule network and arresting the cell cycle at the G2/M phase . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in cell cycle regulation and apoptosis, thereby exerting its cytotoxic effects on cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the colchicine binding site on tubulin, inhibiting microtubule polymerization and disrupting the microtubule network . This disruption leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. Additionally, this compound has been shown to interact with other biomolecules, such as enzymes involved in cell cycle regulation, further contributing to its cytotoxic effects .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings have been studied over various time points. This compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that this compound maintains its cytotoxic effects on cancer cells, with sustained disruption of the microtubule network and induction of apoptosis .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound exhibits potent antitumor activity with minimal toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing the dosage of this compound to achieve maximal therapeutic efficacy with minimal adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and metabolism . For instance, this compound has been shown to be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further influence the biological activity of this compound, contributing to its overall pharmacological profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound is known to accumulate in certain cellular compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . Additionally, the distribution of this compound within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with microtubules and other biomolecules . The targeting of this compound to specific subcellular compartments is mediated by post-translational modifications and targeting signals that direct its localization .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)quinolin-2-amine typically involves the cyclocondensation of 2-trifluoromethylaniline with appropriate reagents. One common method includes the reaction of 2-trifluoromethylaniline with methyl acetates in the presence of a base . Another approach involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of green solvents and catalysts is often prioritized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)quinolin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and biological properties .

Comparison with Similar Compounds

Uniqueness: 4-(Trifluoromethyl)quinolin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific kinases and its potential as a building block for various applications make it a valuable compound in scientific research .

Properties

IUPAC Name

4-(trifluoromethyl)quinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)7-5-9(14)15-8-4-2-1-3-6(7)8/h1-5H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRQZWDGGRFKTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30456192
Record name 4-(trifluoromethyl)quinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211449-19-3
Record name 4-(trifluoromethyl)quinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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